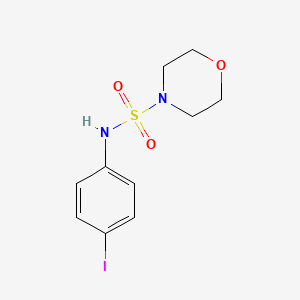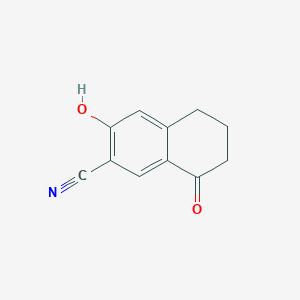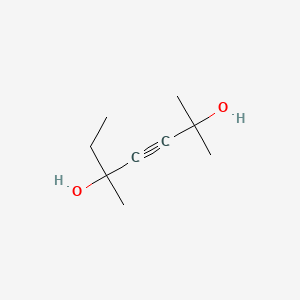![molecular formula C12H22N2O3 B8374495 tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B8374495.png)
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is a bicyclic compound that features a unique structure with a tert-butoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and cyclic ethers.
Cyclization: The key step involves the cyclization of the amino alcohol with a cyclic ether under acidic or basic conditions to form the bicyclic structure.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ether groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
(1S,6S)-1-amino-4-oxa-8-azabicyclo[4.3.0]nonane: Lacks the tert-butoxycarbonyl protection.
(1S,6S)-1-tert-butoxycarbonylamino-4-oxa-8-azabicyclo[4.3.0]octane: Different ring size.
Uniqueness
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protection. This combination imparts distinct reactivity and stability, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-4-5-16-7-9(12)6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1 |
Clave InChI |
RZNHDYGCLDEGLK-BXKDBHETSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]12CCOC[C@H]1CNC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCOCC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


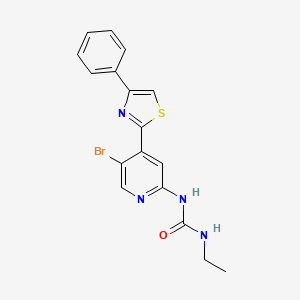
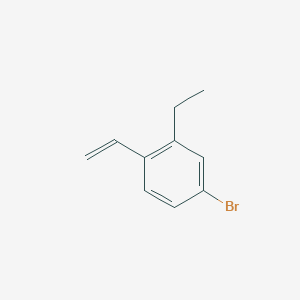
![6-({[4-(Methyloxy)phenyl]methyl}oxy)-3-nitro-2-pyridineamine](/img/structure/B8374442.png)
![5-Trimethylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8374448.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-2-chlorophenol](/img/structure/B8374451.png)
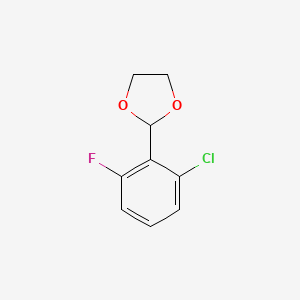
![tert-Butyl 5-ethynylbicyclo[3.2.1]octan-1-ylcarbamate](/img/structure/B8374471.png)
![tert-butyl N-{2-[1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)hydrazin-1-yl]ethyl}carbamate](/img/structure/B8374472.png)

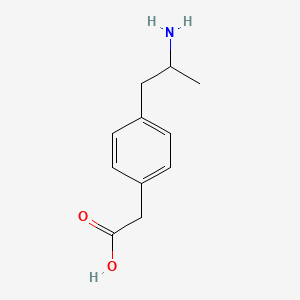
![[2-(3-Acetyl-benzyl)-oxazol-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8374488.png)
